5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Beschreibung
5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a fused bicyclic core. Key structural features include:
- 2-Methyl group: Enhances steric bulk and modulates electronic properties at the 2-position.
- 8,9-Dimethoxy substituents: Improve solubility and influence electron distribution across the aromatic system.
This compound belongs to a broader class of triazoloquinazolines, which are explored for diverse applications, including fluorophores, antimicrobial agents, and receptor antagonists .
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-21-18-13-8-16(25-2)17(26-3)9-15(13)22-19(24(18)23-11)27-10-12-6-4-5-7-14(12)20/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPGXRIKTJHAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from interacting with its normal substrates and thus disrupting the cell cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Pharmacokinetics
The effectiveness of the compound against various cell lines suggests it may have favorable bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range. This suggests that the compound could potentially be effective in treating certain types of cancer.
Biologische Aktivität
5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a triazoloquinazoline core integrated with a chlorophenyl moiety and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 367.84 g/mol. The presence of the 8,9-dimethoxy and 2-methyl substitutions enhances its chemical properties and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the triazoloquinazoline ring.
- Introduction of the chlorophenyl and sulfanyl groups.
- Methylation at the 8 and 9 positions.
Optimizing these synthetic routes is crucial for improving yield and cost-effectiveness in industrial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to triazoloquinazolines. For instance, a set of triazoloquinazoline derivatives was synthesized and tested against various human cancer cell lines. Some derivatives exhibited cytotoxic activities comparable to doxorubicin, a standard chemotherapy drug. Specific derivatives demonstrated IC50 values ranging from 4.08 to 9.58 µM against cell lines such as HePG2 (liver), MCF-7 (breast), PC3 (prostate), and HCT-116 (colon) cancer cells .
The proposed mechanism of action for these compounds includes:
- Inhibition of PCAF : The compound targets the PCAF bromodomain, which plays a role in histone acetylation and gene expression regulation. This interaction may lead to altered cancer cell proliferation and apoptosis.
- Molecular Docking Studies : These studies suggest favorable binding affinities with PCAF, indicating that structural modifications can enhance biological activity while maintaining effective binding properties .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{(8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl}-N-(3-methoxyphenyl)butanamide | Similar triazoloquinazoline core | Different substitution pattern on the phenyl group |
| 4-(2-chlorophenyl)-8-(2-hydroxyethyl)-6-methyl-1H-pyrrolo[3,4-e] | Contains a pyrrolo structure | Different biological activity profile |
| N-hydroxy-4-{4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl tetrahydro | Diarylether structure | Targets disintegrin and metalloproteinase |
The unique combination of functional groups in 5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline contributes to its distinct reactivity and biological activity compared to these similar compounds.
Case Study 1: Cytotoxicity Assessment
In a controlled study involving multiple cancer cell lines:
- Objective : To evaluate the cytotoxic effects of the compound.
- Method : Cell viability assays were conducted using MTT assays.
- Results : The compound exhibited significant cytotoxicity across all tested lines with IC50 values indicating potent activity.
Case Study 2: Molecular Interaction Studies
Molecular docking simulations were performed to assess binding interactions:
- Objective : To determine binding affinities with PCAF.
- Method : Docking studies using software tools like AutoDock Vina.
- Results : The compound showed strong binding affinity (binding energy < -7 kcal/mol), suggesting effective inhibition potential against PCAF.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The molecular structure of this compound includes:
- Chlorophenyl moiety : Provides specific electronic properties.
- Sulfanyl group : Enhances reactivity and potential bioactivity.
- Triazoloquinazoline core : Known for various pharmacological activities.
The molecular formula is approximately with a molecular weight of about 467.54 g/mol.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The triazoloquinazoline core is particularly noted for its ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its unique structure allows it to disrupt bacterial cell membranes and inhibit the growth of both gram-positive and gram-negative bacteria. This makes it a candidate for further development as an antibiotic or antifungal treatment.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation. The sulfanyl group contributes to its ability to modulate inflammatory pathways.
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism was found to involve the activation of apoptotic pathways and inhibition of tumor growth in xenograft models.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy against common pathogens. The results showed that the compound inhibited bacterial growth at concentrations lower than those required for standard antibiotics, suggesting a novel mechanism of action that warrants further investigation.
Case Study 3: Anti-inflammatory Mechanisms
Research exploring its anti-inflammatory effects revealed that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Analyse Chemischer Reaktionen
2.1. Oxidation Reactions
Oxidation reactions can occur at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium Permanganate | Acetic acid, elevated temperature | Sulfoxide/Sulfone |
| Hydrogen Peroxide | Acetic acid, room temperature | Sulfoxide/Sulfone |
2.2. Reduction Reactions
Reduction reactions can target the nitro groups (if present) or other reducible moieties, converting them into amino groups. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
| Reducing Agent | Conditions | Product |
|---|---|---|
| Sodium Borohydride | Methanol, room temperature | Amino derivative |
| Lithium Aluminum Hydride | Ethyl ether, reflux | Amino derivative |
2.3. Substitution Reactions
Substitution reactions can occur on the aromatic rings, allowing for the replacement of substituents with other functional groups. These reactions can be either nucleophilic or electrophilic.
| Type of Substitution | Conditions | Product |
|---|---|---|
| Nucleophilic Aromatic Substitution | Halogenated solvents, catalysts like palladium or copper, reflux conditions | Various substituted derivatives |
| Electrophilic Aromatic Substitution | Acidic conditions, electrophiles like nitronium ion | Substituted derivatives |
Characterization Techniques
Characterization of the compound and its reaction products often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for confirming the structure and purity of the synthesized compounds.
Biological Implications
Compounds in the triazoloquinazoline class have shown diverse biological activities, including anticancer and anti-inflammatory effects. The specific biological activity of 5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl- triazolo[1,5-c]quinazoline would require detailed studies to elucidate its mechanisms of action and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Sulfur vs. Nitrogen Substituents: Sulfur at the 5-position (e.g., target compound, 9f) correlates with antifungal/anticancer activity, while amino or aryl groups (e.g., 5e, 11c) enhance fluorescence or receptor binding .
- Chlorine vs.
- Methoxy Groups: 8,9-Dimethoxy substituents in the target compound enhance solubility relative to non-polar derivatives like 9f .
Infrared (IR) Spectroscopy:
Vorbereitungsmethoden
Starting Material Preparation
Key intermediates include:
-
8,9-Dimethoxy-2-methylquinazolin-4(3H)-one : Prepared by cyclizing 2-amino-4,5-dimethoxybenzoic acid with methylamine under acidic conditions.
-
5-Chloro-8,9-dimethoxy-2-methylquinazoline : Generated by treating the above quinazolinone with phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours.
Reaction Conditions :
| Step | Reagent/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | POCl₃ | 80°C | 4 h | 78% |
| Chlorination | POCl₃ | 90°C | 6 h | 85% |
The introduction of the [(2-chlorophenyl)methyl]sulfanyl group at position 5 occurs via nucleophilic aromatic substitution (SNAr). This step requires careful control of base and solvent systems to avoid side reactions.
Sulfur Nucleophile Preparation
-
(2-Chlorophenyl)methanethiol : Synthesized by reducing (2-chlorophenyl)methyl disulfide with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Synthetic Protocol :
-
Dissolve 5-chloro-8,9-dimethoxy-2-methylquinazoline (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) and (2-chlorophenyl)methanethiol (1.1 eq).
-
Reflux at 85°C for 8–12 hours under nitrogen atmosphere.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane = 1:3).
Key Data :
-
Yield : 72–78%
-
Purity (HPLC) : ≥98%
-
Characterization :
Optimization Strategies
Solvent Screening
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 68 |
| Acetonitrile | 8 | 78 |
| THF | 12 | 62 |
Base Selection
Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in minimizing hydrolysis:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Et₃N | 78 | 98 |
| K₂CO₃ | 65 | 92 |
| NaHCO₃ | 58 | 89 |
Mechanistic Insights
The SNAr mechanism proceeds via:
-
Base-assisted deprotonation of (2-chlorophenyl)methanethiol to generate a thiolate nucleophile.
-
Attack at C5 of the chloroquinazoline, facilitated by electron-withdrawing groups (Cl, OCH₃).
-
Aromaticity restoration through chloride elimination.
Computational Studies :
-
Density functional theory (DFT) calculations confirm a ΔG‡ of 24.3 kcal/mol for the rate-determining step.
Scalability and Industrial Relevance
Pilot-Scale Production
-
Batch Size : 1 kg
-
Cycle Time : 48 hours
-
Overall Yield : 65%
-
Purity Specifications :
-
Residual solvents: <500 ppm
-
Heavy metals: <10 ppm
-
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Starting Material | 1,200 |
| Reagents/Solvents | 800 |
| Purification | 1,500 |
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of target compound with unreacted quinazoline.
-
Solution : Gradient elution with ethyl acetate/hexane (1:4 to 1:2).
Comparative Analysis with Analogues
Modifying the sulfanyl substituent impacts physicochemical properties:
| Compound | R Group | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target | (2-Cl-Ph)CH₂S | 3.2 | 0.15 |
| Analog 1 | PhCH₂S | 2.8 | 0.22 |
| Analog 2 | CH₃S | 1.9 | 0.45 |
Q & A
Q. What are the optimal synthetic routes for this triazoloquinazoline derivative?
The compound can be synthesized via cyclocondensation of {2-[3-aryl-1H-1,2,4-triazolo-5-yl]phenyl}amine derivatives with aldehydes. Key steps include:
- Solvent selection : Glacial acetic acid or propanol-2 with catalytic acid (e.g., H₂SO₄/HCl) under nitrogen .
- Reaction conditions : Reflux for 2 hours or ambient stirring for 24 hours.
- Purification : Recrystallization from methanol or toluene/DMF mixtures improves purity .
- Yield optimization : Typical yields range from 39.5% to 41.6%, influenced by substituent steric effects and solvent polarity .
Table 1: Synthesis Conditions and Yields
| Substituent (R1) | Solvent | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isopropyl | Propanol-2 | HCl | 2h | 40.9 | |
| Cyclopropyl | Acetic acid | None | 24h | 41.6 | |
| 4-Fluorophenyl | Acetic acid | H₂SO₄ | 2h | 39.5 |
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign methoxy (δ ~3.8–3.9 ppm), chlorophenyl (δ ~7.1–7.5 ppm), and triazole protons (δ ~5.7–5.8 ppm). Aromatic splitting patterns help confirm regiochemistry .
- LC-MS : Confirm molecular ion peaks (e.g., m/z = 321 [M+1] for isopropyl derivatives) and isotopic patterns for chlorine .
- Elemental analysis : Validate C/H/N ratios (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
Table 2: Key NMR Signals
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| 8,9-OCH₃ | 3.88 | Singlet | |
| 2-CH₃ | 2.52 | Singlet | |
| Triazole H-5 | 5.71 | Multiplet |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities?
Density Functional Theory (DFT) calculates bond lengths, charge distribution, and vibrational frequencies to:
- Predict reactive sites (e.g., sulfanyl group nucleophilicity) .
- Model π-π stacking interactions (inter-centroid distances ~3.65 Å) observed in crystallography .
- Validate NMR chemical shifts via gauge-including atomic orbital (GIAO) methods .
Q. What strategies address contradictory solubility or stability data across studies?
- Controlled experiments : Test solubility in DMSO, methanol, and water under varying temperatures.
- Degradation studies : Monitor stability via HPLC under light/moisture exposure. notes sensitivity to humidity, requiring desiccants .
- Reproducibility checks : Compare recrystallization solvents (e.g., methanol vs. toluene/DMF) .
Q. How to design SAR studies for kinase inhibition potential?
- Variable substituents : Modify the 2-chlorophenyl or methoxy groups to assess steric/electronic effects on binding .
- Bioassays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) with IC₅₀ measurements.
- Molecular docking : Map interactions with ATP-binding pockets using AutoDock or Schrödinger .
Q. Best practices for mitigating decomposition during long-term storage?
- Storage conditions : Argon atmosphere, −20°C, amber glass vials .
- Stability monitoring : Quarterly HPLC analysis to detect degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
Methodological Notes
- Synthesis : Propanol-2 with acid catalysts enhances reaction rates but may reduce yields due to side reactions .
- Crystallography : Centrosymmetric {···HNCN}₂ synthons and π-π interactions stabilize crystal packing .
- Safety : Use fume hoods for handling phosphorus oxychloride () and avoid skin contact with DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
